molecular formula C16H14N2O4S B15205949 Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-32-0

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15205949
CAS No.: 952182-32-0
M. Wt: 330.4 g/mol
InChI Key: ZPNINBMTDIALTD-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O4S. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of tosyl chloride and pyrrolo[3,2-b]pyridine derivatives, followed by esterification to introduce the methyl ester group .

Chemical Reactions Analysis

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its biological activity against specific targets, such as fibroblast growth factor receptors (FGFRs) .

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets like FGFRs. By binding to these receptors, the compound can inhibit their activity, which is essential in regulating cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine. While both compounds share a similar core structure, the presence of the tosyl group in this compound provides unique chemical properties and reactivity. This makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-14-4-3-9-17-13(14)10-15(18)16(19)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNINBMTDIALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662714
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-32-0
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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